Nitrilotriacetic Acid

Beschreibung

This compound is an odorless white solid. Sinks in and mixes with water. (USCG, 1999)

This compound is a tricarboxylic acid and a NTA. It has a role as a nephrotoxic agent and a carcinogenic agent. It is a conjugate acid of a nitrilotriacetate(1-).

This compound is a derivative of acetic acid, N(CH2COOH)3. It is a complexing (sequestering) agent that forms stable complexes with Zn2+. (From Miall's Dictionary of Chemistry, 5th ed.)

This compound is a white, crystalline solid compound. This compound is mainly used as a chelating and eluting agent and is found in laundry detergents. Exposure to this compound irritates the skin, eyes and respiratory tract and causes kidney and bladder damage. This compound is reasonably anticipated to be a human carcinogen. (NCI05)

A derivative of acetic acid, N(CH2COOH)3. It is a complexing (sequestering) agent that forms stable complexes with Zn2+.

A derivative of acetic acid, N(CH2COOH)3. It is a complexing (sequestering) agent that forms stable complexes with Zn2+. (From Miall's Dictionary of Chemistry, 5th ed.)

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[bis(carboxymethyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFYIUFZLHCRTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6, Array |

Source

|

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020939 |

Source

|

| Record name | Nitrilotriacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrilotriacetic acid is an odorless white solid. Sinks in and mixes with water. (USCG, 1999), Dry Powder, White odorless solid; [CAMEO] Off-white odorless powder; [MSDSonline], WHITE CRYSTALLINE POWDER. |

Source

|

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine, N,N-bis(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrilotriacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Solid decomposes (NTP, 1992) |

Source

|

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 73 °F (NTP, 1992), Slightly soluble in DMSO-d6; soluble in ethanol, 1.28 g dissolves in 1 L water at 22.5 °C, Insoluble in most org solvents, In water, 5.91X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 22 °C: 0.128 (poor) |

Source

|

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1 at 68 °F (USCG, 1999), GREATER THAN 1 AT 20 °C /SOLID/ |

Source

|

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] |

Source

|

| Record name | Nitrilotriacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

HCN, 4 ppm; NaOH, 0.3%; Na2CO3, 0.4%; primary and secondary amines, 0.2%; iminodiacetic acid (IDA), 0.2%; K, 6 ppm; Zn, 2 ppm; Cu, 1 ppm; Fe, less than 10 ppm; Pb, 1-2 ppm; formaldehyde, less than 2 ppm |

Source

|

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prismatic crystals from hot water, White crystalline powder | |

CAS No. |

139-13-9, 49784-42-1 |

Source

|

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrilotriacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrilotriacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmate(1-), (N,N-bis((carboxy-kappaO)methyl)glycinato(3-)-kappaN,kappaO)-, potassium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049784421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrilotriacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N-bis(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrilotriacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrilotriacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA90006V9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

475 °F (decomposes) (NTP, 1992), 242 °C dec |

Source

|

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What is nitrilotriacetic acid's mechanism of action

A Technical Guide to the

Abstract

Nitrilotriacetic acid (NTA) is a powerful aminopolycarboxylic acid chelating agent with a multifaceted mechanism of action that dictates both its industrial utility and its toxicological profile. This guide provides an in-depth analysis of NTA's core functions, moving from its fundamental coordination chemistry to the complex, non-genotoxic mechanism underlying its carcinogenicity in rodents at high doses. We will dissect the pivotal role of metal ion homeostasis perturbation, the resulting cytotoxicity, and the induction of sustained regenerative cell proliferation. This document is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of NTA's biochemical and pathophysiological interactions.

Introduction to this compound (NTA)

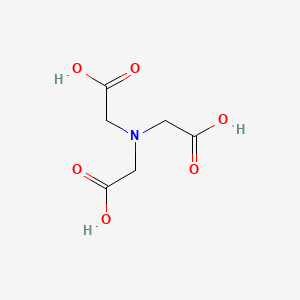

This compound, N(CH₂CO₂H)₃, is a colorless, solid organic compound widely used as a chelating agent. Its structure features a central nitrogen atom bonded to three carboxymethyl groups, forming a tripodal tetradentate ligand.[1] This configuration allows NTA to form stable, water-soluble coordination complexes with a variety of di- and trivalent metal ions.[2] Its primary applications include water softening in detergents, boiler feedwater treatment, textile processing, and metal plating.[3] In the laboratory setting, a derivative, Nickel-NTA, is indispensable for the affinity purification of histidine-tagged proteins.[1]

While invaluable in industrial and research contexts, the toxicological profile of NTA, particularly its classification as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC), necessitates a thorough understanding of its mechanism of action.[4][5]

Core Mechanism: Metal Ion Chelation

The foundational mechanism of NTA is its ability to sequester metal ions. The three carboxylate groups and the lone pair of electrons on the central nitrogen atom act as donor groups, enveloping a metal ion to form a stable chelate complex. This action effectively reduces the concentration of free metal ions in a solution.

The stability of these NTA-metal complexes is a critical parameter, quantified by the formation or stability constant (K). The logarithm of this constant (log K) provides a convenient scale for comparing binding affinities. NTA's high affinity for ions like Ca²⁺, Mg²⁺, Zn²⁺, and Fe³⁺ is fundamental to both its utility and its toxicity.[2]

Data Presentation: Stability Constants of NTA-Metal Complexes

The following table summarizes the logarithmic stability constants for 1:1 complexes of NTA with various physiologically relevant metal ions. These values underscore the strong binding affinity that drives NTA's mechanistic actions.

| Metal Ion | Log K (Stability Constant) |

| Ca²⁺ | 6.4 |

| Mg²⁺ | 5.5 |

| Mn²⁺ | 7.4 |

| Fe²⁺ | 8.8 |

| Co²⁺ | 10.4 |

| Zn²⁺ | 10.7 |

| Cd²⁺ | 9.8 |

| Ni²⁺ | 11.5 |

| Cu²⁺ | 13.0 |

| Fe³⁺ | 15.9 |

| Cr³⁺ | >10 |

Note: Stability constants can vary with experimental conditions such as temperature, pH, and ionic strength. The values presented are representative figures from established chemical databases.[6][7]

Toxicological Mechanism: Cytotoxicity-Induced Regenerative Proliferation

The carcinogenicity of NTA observed in rodents is not due to direct interaction with DNA (genotoxicity).[5] Instead, it is a well-documented example of a non-genotoxic, threshold-based mechanism driven by chronic tissue injury and compensatory cell proliferation.[8][9] This pathway is triggered by the administration of high doses of NTA that overwhelm the body's homeostatic controls for essential metal ions.

The mechanism can be logically sequenced into the following causal steps:

-

Perturbation of Cation Homeostasis: At high concentrations, NTA is absorbed and rapidly excreted by the kidneys.[5] During its transit through the urinary tract, its powerful chelating action disrupts the normal balance of divalent cations. Specifically, it leads to a significant depletion of cellular calcium (Ca²⁺) and an accumulation and altered distribution of zinc (Zn²⁺).[5][8][10]

-

Site-Specific Cytotoxicity: The disruption of cation homeostasis induces cytotoxicity in the epithelial cells of the urinary tract.

-

Kidney (Proximal Tubules): The nephrotoxicity is primarily linked to the altered homeostasis and accumulation of zinc.[4][5][8] Zinc is a critical cofactor for hundreds of enzymes and proteins; its dysregulation leads to oxidative stress, mitochondrial dysfunction, and ultimately, necrosis of renal tubular cells.[11][12]

-

Urothelium (Bladder, Ureter): In the bladder and ureters, the toxic effects are more closely associated with the depletion of cellular calcium.[5][8] Calcium is a vital second messenger, and its depletion disrupts signaling pathways that control cell survival, leading to urothelial cell death.

-

-

Sustained Regenerative Proliferation: In response to chronic cytotoxicity and cell loss, the affected tissues initiate a robust and sustained regenerative response.[8] The surviving epithelial cells are stimulated to divide continuously to replace the damaged cells. This state of chronic regenerative hyperplasia is a key component of the mechanism.

-

Tumor Promotion: While not a mutagen itself, NTA creates a microenvironment ripe for tumor development. The high rate of cell division during regenerative proliferation increases the probability that spontaneous DNA replication errors (mutations) will occur and become fixed in the genome before they can be repaired. This process promotes the clonal expansion of initiated cells, ultimately leading to the formation of renal and urothelial tumors.[4][5][8] This mode of action explains why tumors are only observed at high, toxic doses that are sufficient to induce and sustain this cycle of injury and regeneration.

Mandatory Visualization: NTA's Carcinogenic Signaling Pathway

The following diagram illustrates the proposed non-genotoxic mechanism of NTA-induced carcinogenicity in the renal system.

Caption: NTA's non-genotoxic pathway to tumorigenesis.

Experimental Protocol: Assessing Chelation Capacity

To translate mechanistic theory into practice, quantifying the chelating power of a compound like NTA is essential. Complexometric titration is a standard, field-proven method for this purpose.

Protocol: Determination of NTA Chelating Capacity by Complexometric Titration with a Copper Ion Standard

-

Principle: This protocol determines the functional chelating capacity of an NTA solution by titrating it against a standardized copper(II) solution. A metallochromic indicator, which changes color when it is complexed with free metal ions, is used to identify the endpoint. The amount of copper solution required to reach the endpoint is stoichiometrically related to the amount of active NTA in the sample.[13]

-

Reagents and Materials:

-

NTA solution (unknown concentration)

-

Standardized 0.05 M Copper(II) Sulfate (CuSO₄) solution

-

Ammonia Buffer (pH 10)

-

Murexide (Ammonium purpurate) indicator powder

-

Deionized water

-

50 mL Burette, 250 mL Erlenmeyer flasks, pipettes, magnetic stirrer

-

-

Procedure:

-

Sample Preparation: Pipette 10.0 mL of the NTA solution into a 250 mL Erlenmeyer flask.

-

Dilution & Buffering: Add approximately 90 mL of deionized water to the flask. Add 5.0 mL of the ammonia buffer (pH 10) to ensure the NTA is fully deprotonated and the indicator functions correctly.

-

Indicator Addition: Add a small amount (tip of a spatula) of murexide indicator powder to the flask. The solution should turn a deep purple or blue, indicating the absence of free copper ions.

-

Titration: Fill the burette with the standardized 0.05 M CuSO₄ solution and record the initial volume. Titrate the NTA sample with the CuSO₄ solution while continuously stirring.

-

Endpoint Determination: The endpoint is reached when the solution undergoes a distinct and permanent color change from purple/blue to a greenish-yellow. This signifies that all the NTA has been complexed, and the excess Cu²⁺ is now binding to the indicator.

-

Recording: Record the final volume of the CuSO₄ solution used.

-

Replication: Repeat the titration at least two more times for accuracy.

-

-

Data Analysis:

-

Calculate the volume of titrant used: V(CuSO₄) = Final Volume - Initial Volume.

-

Calculate the moles of Cu²⁺ used: Moles(Cu²⁺) = Molarity(CuSO₄) × V(CuSO₄).

-

Assuming a 1:1 stoichiometric binding ratio between NTA and Cu²⁺, Moles(NTA) = Moles(Cu²⁺).

-

Calculate the concentration of the NTA solution: Molarity(NTA) = Moles(NTA) / Volume(NTA sample).

-

This self-validating protocol provides a direct, quantitative measure of NTA's primary mechanistic function: its ability to bind metal ions.

Genotoxicity Profile

-

Bacterial Mutagenicity (Ames Test): NTA and its salts have consistently tested negative for inducing gene mutations in bacterial systems like Salmonella typhimurium.[5]

-

In Vitro Mammalian Cell Assays: Studies on mammalian cells in culture have shown that NTA does not cause genotoxic effects such as chromosomal aberrations or mutations.[5]

-

In Vivo Studies: With the exception of inducing aneuploidy (an abnormal number of chromosomes) in mouse germ cells at very high doses, NTA has not demonstrated genotoxic activity in whole-animal studies.[4][5]

Conclusion

The mechanism of action of this compound is a tale of two distinct but interconnected functions. Its core utility lies in its potent chelating ability, allowing it to form stable complexes with metal ions, a property leveraged across numerous industries. However, this same powerful chelating action becomes the driver of its toxicity at high, non-physiological doses. The mechanism of NTA-induced carcinogenicity in rodents is a classic example of a non-genotoxic pathway, initiated by the disruption of essential zinc and calcium ion homeostasis in the urinary tract.[5][8][10] This leads to chronic cytotoxicity, which in turn triggers sustained regenerative cell proliferation—a key tumor-promoting event.[8][9] Understanding this threshold-dependent, indirect mechanism is paramount for accurately assessing the risk associated with NTA and for distinguishing its effects from those of direct-acting, genotoxic carcinogens.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Sodium Salt|Chelating Agent [benchchem.com]

- 3. chemcess.com [chemcess.com]

- 4. This compound and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound and its Salts (IARC Summary & Evaluation, Volume 73, 1999) [inchem.org]

- 6. iupac.org [iupac.org]

- 7. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. A review of the environmental and mammalian toxicology of this compound. | Sigma-Aldrich [sigmaaldrich.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. The effects of Zinc on human body, including on renal failure and renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disrupted calcium homeostasis is involved in elevated zinc ion-induced photoreceptor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Describe the methods for evaluation of chelating agents EDTA and NTA... [askfilo.com]

- 14. The genotoxicity of this compound (NTA) in a somatic mutation and recombination test in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and chemical properties of nitrilotriacetic acid

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Nitrilotriacetic Acid

Abstract

This compound (NTA), a tripodal aminopolycarboxylic acid with the formula N(CH₂CO₂H)₃, stands as a cornerstone chelating agent in a multitude of scientific and industrial domains.[1] Its capacity to form stable, water-soluble coordination complexes with a wide array of metal ions underpins its utility in applications ranging from water treatment and detergents to advanced protein purification and drug delivery systems.[2][3][4][5] This guide provides a comprehensive exploration of the synthesis methodologies for NTA, delves into its fundamental chemical and physical properties, and elucidates its practical applications for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The industrial production of NTA has evolved, with modern methods favoring efficiency and safety. The primary routes involve the carboxymethylation of ammonia, achieved through different chemical strategies.

The Strecker Synthesis Pathway (Cyanomethylation of Ammonia)

This is the dominant commercial method for NTA production, valued for its efficiency and cost-effectiveness.[1][6] The process is a variant of the Strecker synthesis, which classically produces amino acids from aldehydes.[7][8]

Causality and Mechanism: The synthesis occurs in two main stages. First is the formation of an α-aminonitrile intermediate, tri(cyanomethyl)amine, from the reaction of ammonia, formaldehyde, and hydrogen cyanide (or a cyanide salt).[1][9][10] Ammonia acts as the nitrogen source, attacking the electrophilic carbonyl carbon of formaldehyde to form an imine intermediate. The cyanide ion then performs a nucleophilic addition to the imine. This process is repeated three times. The second stage involves the alkaline hydrolysis of the three nitrile groups to carboxylate groups, which are subsequently acidified to yield the final NTA product.

Experimental Protocol (Generalized):

-

Reaction Setup: To a cooled, sealed reactor, charge aqueous solutions of ammonia and sodium hydroxide.[10] The alkaline environment facilitates the reaction and subsequent hydrolysis.

-

Reagent Addition: Gradually add a solution of hydroxyacetonitrile (a safer precursor to formaldehyde and HCN) or simultaneously meter in formaldehyde and sodium cyanide solutions.[9][10] The temperature must be carefully controlled below 90°C to manage the exothermic reaction.

-

Hydrolysis: Once the addition is complete, heat the mixture under reflux for 2-6 hours. During this stage, the nitrile groups are hydrolyzed to sodium carboxylates, releasing ammonia gas as a byproduct, which can be recovered and recycled.[10]

-

Acidification: Cool the resulting solution of trisodium nitrilotriacetate (Na₃NTA). Carefully acidify the solution with a strong mineral acid, such as sulfuric or hydrochloric acid, to a pH of 1.0-3.0.[10]

-

Isolation: The free NTA acid, being poorly soluble in acidic water, precipitates out as a white solid.[11] The product is then isolated via centrifugation or filtration, washed with cold water to remove residual salts, and dried.

Alkylation of Ammonia with Chloroacetic Acid

This is an older, historically significant method first used to synthesize NTA in the 19th century.[12]

Causality and Mechanism: This pathway relies on the nucleophilic character of ammonia. The nitrogen atom sequentially displaces the chloride from three molecules of chloroacetic acid. The reaction requires a base to neutralize the HCl formed in each substitution step, driving the reaction to completion. While chemically straightforward, this method is less economical for large-scale production due to the higher cost of chloroacetic acid compared to cyanide-based raw materials.[9][10]

Experimental Protocol (Generalized):

-

Reaction Setup: Charge a reactor with an aqueous solution of chloroacetic acid.

-

Neutralization: Add a stoichiometric amount of sodium hydroxide solution to form sodium chloroacetate.[11][13]

-

Ammonolysis: Introduce ammonium chloride or aqueous ammonia into the reactor. Heat the mixture to promote the reaction between the chloroacetate and ammonia.

-

Condensation: Add additional sodium hydroxide to facilitate the condensation and neutralize the formed HCl.

-

Acidification and Isolation: Upon completion, the resulting solution of sodium nitrilotriacetate is acidified, and the NTA product is precipitated and isolated as described in the Strecker protocol.[11][13]

Chemical and Physical Properties

The utility of NTA is a direct consequence of its distinct physicochemical characteristics.

Physical Properties

NTA is a white, crystalline, odorless solid at room temperature.[1][11] It is poorly soluble in water and most organic solvents but readily dissolves in alkaline solutions due to the formation of its water-soluble salts.[11][12]

| Property | Value | Reference(s) |

| IUPAC Name | 2,2′,2′′-Nitrilotriacetic acid | [1] |

| Molecular Formula | C₆H₉NO₆ | [2][12] |

| Molecular Weight | 191.14 g/mol | [12][14] |

| Melting Point | ~245 °C (decomposes) | [11] |

| Water Solubility | 1.28 - 1.5 g/L at 22.5-25°C | [2][6] |

| Appearance | White crystalline powder | [6][11] |

Acid-Base Chemistry

NTA is a triprotic acid, possessing three carboxylic acid groups that dissociate at different pH values. The speciation of NTA in an aqueous solution is pH-dependent, which is a critical factor governing its metal-binding affinity.

| Dissociation Step | Equilibrium | pKa Value (at 25°C) | Reference(s) |

| First | H₃NTA ⇌ H₂NTA⁻ + H⁺ | 1.89 | [6] |

| Second | H₂NTA⁻ ⇌ HNTA²⁻ + H⁺ | 2.49 | [6] |

| Third | HNTA²⁻ ⇌ NTA³⁻ + H⁺ | 9.73 | [6] |

The fully deprotonated anion, NTA³⁻, is the most potent ligand form. Therefore, the chelation efficiency of NTA is significantly higher in neutral to alkaline solutions where the carboxylate groups are ionized.

Chelation and Coordination Chemistry

The primary function of NTA is its role as a chelating agent.[15] The NTA³⁻ anion acts as a tetradentate ligand, meaning it can form four coordinate bonds to a single metal ion simultaneously.[12] These bonds are formed by the electron pairs from the central tertiary nitrogen atom and one oxygen atom from each of the three carboxylate groups. This creates a stable, cage-like structure around the metal ion, effectively sequestering it in solution.[16]

The strength of these interactions is quantified by the stability constant (log K), with higher values indicating a more stable complex. NTA forms strong complexes with many di- and trivalent cations.

| Metal Ion | Log K₁ (Stability Constant) | Reference(s) |

| Ca²⁺ | 6.4 | [17][18] |

| Mg²⁺ | 5.5 | [17] |

| Mn²⁺ | 7.4 | [17] |

| Fe²⁺ | 8.8 | [17] |

| Co²⁺ | 10.4 | [17] |

| Zn²⁺ | 10.7 | [17] |

| Ni²⁺ | 11.5 | [17] |

| Cu²⁺ | 13.0 | [17] |

| Fe³⁺ | 15.9 | [17] |

Thermal Stability

NTA exhibits good thermal stability, particularly in its salt forms. Aqueous solutions of its sodium salts are stable for extended periods at temperatures up to 200°C.[19] The free acid is slightly less stable.[19] At higher temperatures, around 290°C and above, NTA begins to decompose via a stepwise decarboxylation mechanism, losing CO₂ from its carboxyl groups.[20][21] The decomposition products can include N-methyliminodiacetic acid and iminodiacetic acid.[22]

Key Applications in Research and Drug Development

The robust chelating properties of NTA make it an indispensable tool in modern bioscience and pharmaceutical development.

Immobilized Metal Affinity Chromatography (IMAC)

The most prominent application of NTA in research is in the purification of recombinant proteins via Immobilized Metal Affinity Chromatography (IMAC), specifically the His-tag system.

Principle of Operation: NTA is chemically coupled to a solid support matrix, such as agarose beads. This Ni-NTA agarose is then "charged" with divalent metal ions, most commonly Nickel (Ni²⁺).[1] Proteins that have been genetically engineered to include a polyhistidine tag (e.g., a sequence of six histidine residues, or a His-tag) will bind with high affinity and specificity to the immobilized Ni²⁺-NTA complex. The imidazole side chain of histidine coordinates with the nickel ions. After non-specifically bound proteins are washed away, the purified His-tagged protein is eluted by either adding a high concentration of a competing molecule like imidazole or by lowering the pH to protonate the histidine residues, disrupting the binding.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. canada.ca [canada.ca]

- 3. shivchem.com [shivchem.com]

- 4. hoochemtec.com [hoochemtec.com]

- 5. Facile synthesis of multivalent this compound (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. CN102633663B - Clean technique for producing this compound - Google Patents [patents.google.com]

- 11. This compound | 139-13-9 [chemicalbook.com]

- 12. chemcess.com [chemcess.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. This compound | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. univarsolutions.com [univarsolutions.com]

- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 17. iupac.org [iupac.org]

- 18. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. researchgate.net [researchgate.net]

Nitrilotriacetic Acid: A Comprehensive Technical Guide to its Discovery, Mechanism, and Application as a Pivotal Chelating Agent

This in-depth guide, intended for researchers, scientists, and professionals in drug development, provides a thorough exploration of Nitrilotriacetic Acid (NTA). We will delve into its historical discovery, elucidate the principles of its chelating action, and detail its evolution into a critical tool in various scientific and industrial domains. The narrative emphasizes the causal relationships behind its adoption and the self-validating nature of the experimental protocols it enables.

Part 1: The Genesis of a Chelator: From Obscure Synthesis to Industrial Prominence

Initial Synthesis and Early Obscurity

This compound was first synthesized in 1862 by the German chemist Wilhelm Heintz, who produced it by reacting ammonia with chloroacetic acid.[1] Despite this early discovery, NTA remained a laboratory curiosity for several decades. It was not until the 1930s that large-scale commercial production began in Germany, driven by the burgeoning chemical industry's need for effective metal ion control agents.[1][2][3][4]

The Rise as a Phosphate Replacement in Detergents

The mid-20th century marked a significant turning point for NTA. Growing concerns over the environmental impact of phosphates in detergents, specifically their role in the eutrophication of lakes and waterways, spurred the search for viable alternatives.[5] NTA emerged as a promising candidate due to its ability to chelate the calcium and magnesium ions responsible for water "hardness," thereby preventing the formation of soap scum and enhancing detergent efficacy.[2][3][6][7][8] In the late 1960s, NTA began to widely replace phosphates in detergent formulations.[2][3]

However, this widespread use was short-lived in the United States. In 1971, the U.S. government suspended the use of NTA in detergents due to concerns about its potential to mobilize heavy metals from sediments and its possible health effects.[2][3] Subsequent research and extensive environmental monitoring programs in countries like Canada, where its use continued, demonstrated that NTA is readily biodegradable in most wastewater treatment systems and natural environments.[5][7][8][9][10][11][12][13][14][15] These findings, coupled with the eventual ban of phosphates in many states, led to the reintroduction of NTA in detergents in the United States in the 1980s.[2][3]

Part 2: The Chemistry of Chelation: Understanding NTA's Coordinating Power

Molecular Structure and Coordinating Geometry

This compound, with the formula N(CH₂CO₂H)₃, is an aminopolycarboxylic acid.[5] Its chelating ability stems from its structure as a tripodal tetradentate ligand.[5] In its fully ionized form, nitrilotriacetate (NTA³⁻), it possesses three carboxylate groups and one tertiary amine nitrogen atom, all of which can donate electron pairs to a central metal ion, forming a stable, cage-like complex.[6]

Caption: Chemical structure of this compound (NTA).

Mechanism of Metal Ion Sequestration

The process of chelation by NTA involves the formation of multiple coordinate bonds between the ligand and a single metal ion. This "chelate effect" results in a complex that is significantly more stable than complexes formed by monodentate ligands (ligands that form only one bond with the metal ion). The stability of these metal-NTA complexes is quantified by their formation constants (Kf), with higher values indicating stronger binding.[6]

Caption: NTA chelating a metal ion.

The table below presents the formation constants for NTA with several common metal ions, illustrating its varying affinity.

| Metal Ion | Log Kf |

| Ca²⁺ | 6.4 |

| Mg²⁺ | 5.4 |

| Fe³⁺ | 15.9 |

| Cu²⁺ | 13.0 |

| Ni²⁺ | 11.5 |

| Co²⁺ | 10.4 |

| Zn²⁺ | 10.7 |

| Hg²⁺ | 14.6 |

| Data sourced from Martell & Smith, 1974, as cited in[6] |

This differential affinity is a key aspect of NTA's utility, allowing for selective binding and manipulation of metal ions in complex mixtures.

Part 3: Synthesis and Manufacturing of this compound

Several methods have been developed for the industrial synthesis of NTA. The choice of method often depends on factors such as cost, safety, and the desired purity of the final product.

Common Synthesis Routes

-

Strecker Synthesis (Cyanomethylation): This is a widely used commercial method that involves the reaction of ammonia, formaldehyde, and hydrogen cyanide or sodium cyanide.[5][16] This process is efficient but requires careful handling of highly toxic cyanide compounds.[16]

-

From Chloroacetic Acid: An older route involves the alkylation of ammonia with chloroacetic acid.[5][16][17][18] This method is generally more expensive than the cyanomethylation process.[16]

-

Oxidation of Triethanolamine: NTA can also be produced by the oxidation of triethanolamine.[5][16] This method may require high temperatures and pressures, as well as catalysts.[16][19]

A Representative Laboratory Synthesis Protocol: The Chloroacetic Acid Method

This protocol outlines a laboratory-scale synthesis of NTA from chloroacetic acid and ammonia.

Materials:

-

Chloroacetic acid

-

Ammonium chloride

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Distilled water

-

Reaction vessel with stirring and temperature control

-

pH meter

Procedure:

-

Neutralization of Chloroacetic Acid: Dissolve a known quantity of chloroacetic acid in water and cool the solution in an ice bath. Slowly add a concentrated solution of sodium hydroxide with constant stirring to produce sodium chloroacetate. Monitor the pH to ensure complete neutralization.[17][18]

-

Ammonolysis: In a separate vessel, prepare a solution of ammonium chloride. Add this to the sodium chloroacetate solution.

-

Condensation: While maintaining the temperature, slowly add more sodium hydroxide solution to the reaction mixture. This promotes the condensation reaction where the ammonia displaces the chloride ions, forming sodium nitrilotriacetate.[17][18]

-

Acidification: After the reaction is complete, cool the solution and carefully acidify it with sulfuric or hydrochloric acid to a pH of approximately 2-3.[16][17][18] This will precipitate the this compound, which has low solubility in acidic aqueous solutions.[18]

-

Isolation and Purification: The precipitated NTA can be collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization.

References

- 1. chemcess.com [chemcess.com]

- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A review of the environmental and mammalian toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Aerobic and anaerobic biodegradation of nitrilotriacetate in subsurface soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacterial degradation of this compound (NTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity and adaptation of nitrilotriacetate (NTA)-degrading bacteria: field and laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pathway of degradation of nitrilotriacetate by a Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.who.int [cdn.who.int]

- 14. Pathway of degradation of nitrilotriacetate by a Pseudomonas species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: Significance and symbolism [wisdomlib.org]

- 16. Page loading... [wap.guidechem.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. This compound | 139-13-9 [chemicalbook.com]

- 19. US3833650A - Preparation of this compound - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Nitrilotriacetic Acid (NTA) Derivatives and Their Functional Groups

Abstract

Nitrilotriacetic acid (NTA) has transcended its origins as a simple chelating agent to become a cornerstone of modern bioscience and drug development. Its ability to be chemically modified into a vast array of derivatives, each bearing specific functional groups, has unlocked powerful applications ranging from high-fidelity protein purification to the sophisticated design of biosensors and targeted drug delivery systems. This guide provides an in-depth exploration of the NTA core, the synthetic strategies for its derivatization, the critical roles of its appended functional groups, and the causality behind its most impactful applications. We will delve into the mechanistic principles that govern its utility, present detailed experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

The this compound Core: A Foundation of Tetradentate Chelation

At its heart, this compound (NTA) is an aminopolycarboxylic acid featuring a central nitrogen atom bonded to three carboxymethyl groups.[1] In its fully ionized state, NTA acts as a tetradentate ligand, meaning it can form four coordination bonds with a single metal ion—three through its carboxylate groups and one via the lone pair of electrons on the nitrogen atom.[2] This multi-point attachment, known as chelation, results in the formation of a highly stable coordination complex.

The true power of NTA in a biological context lies in its preferential, yet reversible, binding to certain metal ions, most notably Nickel (Ni²⁺). The NTA ligand occupies four of the six available coordination sites on a Ni²⁺ ion, leaving two sites free.[3] It is these two vacant sites that form the basis of the specific and high-affinity interaction with the imidazole side chains of histidine residues, a principle that is masterfully exploited in the purification of polyhistidine-tagged (His-tagged) proteins.[4][5]

Caption: NTA forms a stable tetradentate complex with a metal ion (M²⁺).

While Ni²⁺ is the most common partner for His-tag applications, NTA can chelate a variety of other metal ions, including Cu²⁺, Zn²⁺, Co²⁺, and Fe³⁺.[6][7] The choice of metal ion can be critical, as it influences the binding affinity and specificity of the interaction. For instance, Co²⁺ can sometimes offer higher specificity with lower background binding compared to Ni²⁺.

Quantitative Insight: Metal Ion Stability

The stability of the metal-NTA complex is a key parameter dictating its utility. This is quantified by the formation constant (or stability constant, Log K), where a higher value indicates a more stable complex. Understanding these values is crucial for experimental design, such as choosing the right metal ion or determining the tolerance for competing chelators like EDTA in buffer solutions.

| Metal Ion | Log K (Stability Constant) | Key Application Insight |

| Ni²⁺ | 11.5 | The workhorse for His-tag protein purification; provides a strong, yet reversible interaction.[6] |

| Cu²⁺ | 13.0 | Stronger binding than Ni²⁺, which can lead to less specific interactions and harsher elution conditions.[6] |

| Zn²⁺ | 10.7 | Weaker binding than Ni²⁺; may be useful for proteins that are sensitive to stronger metal chelation.[6] |

| Co²⁺ | 10.4 | Offers a different selectivity profile to Ni²⁺, sometimes resulting in higher purity. |

| Fe³⁺ | 15.9 | Very strong binding; less common for protein purification but used in other chelating applications. |

Synthesis and Functionalization: Creating a Versatile Molecular Toolkit

The versatility of NTA stems from the ability to chemically modify its structure to introduce a wide range of functional groups. These modifications transform the simple chelator into a powerful molecular adapter, capable of being conjugated to other molecules or immobilized onto surfaces.

A common synthetic strategy involves starting with a protected lysine scaffold, which provides a primary amine or carboxylic acid handle for further derivatization.[8][9] This allows for the modular synthesis of NTA conjugates with diverse functionalities. For example, an NTA synthon functionalized with an amino group can be readily coupled to molecules bearing amine-reactive groups like N-hydroxysuccinimide (NHS) esters.[10]

More advanced synthetic routes enable the incorporation of functional groups tailored for specific bioconjugation chemistries, such as:

-

Alkynes and Azides: For use in "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC), offering high efficiency and specificity.[11]

-

Maleimides: For specific covalent linkage to thiol groups found in cysteine residues.[10]

-

Alkenes and Norbornenes: To participate in thiol-ene reactions or olefin cross-metathesis.[11]

These synthetic strategies have produced a toolbox of NTA derivatives that can be linked to fluorophores, biotin, lipids for liposome incorporation, or directly onto solid supports for creating functional surfaces.[8][9]

Caption: The modular structure of NTA derivatives.

In-Depth Application: High-Fidelity His-Tag Protein Purification

The most ubiquitous application of NTA derivatives is Immobilized Metal Affinity Chromatography (IMAC) for the purification of His-tagged proteins.[12] The process leverages a solid support (commonly agarose beads) functionalized with NTA, which is then "charged" with Ni²⁺ ions.

The Mechanism of Action

-

Binding: When a cell lysate containing the His-tagged protein is passed over the Ni-NTA resin, the imidazole rings of the histidine residues in the His-tag coordinate with the vacant sites on the immobilized nickel ions.[4] This interaction is highly specific, allowing the target protein to bind to the resin while most other cellular proteins flow through.

-

Washing: The resin is washed with a buffer containing a low concentration of a competing agent, typically imidazole (10-20 mM). This concentration is high enough to displace weakly or non-specifically bound contaminant proteins but not high enough to disrupt the strong, multivalent interaction between the His-tag and the Ni-NTA complex.[13]

-

Elution: The purified His-tagged protein is recovered by washing the resin with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).[12] The high concentration of free imidazole outcompetes the His-tag for binding to the nickel ions, thus displacing and eluting the target protein.[3]

Caption: Workflow for His-tagged protein purification using Ni-NTA IMAC.

Field-Proven Protocol: Gravity Flow Ni-NTA Chromatography

This protocol is a robust starting point for purifying His-tagged proteins under native conditions.

Materials:

-

Binding Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.[12]

-

Ni-NTA Agarose Resin (50% slurry).

-

Cleared cell lysate containing His-tagged protein.

Methodology:

-

Resin Preparation: Add 2 mL of 50% Ni-NTA slurry (1 mL bed volume) to a chromatography column. Allow the storage buffer to drain via gravity flow.

-

Equilibration: Equilibrate the resin by washing with 5-10 column volumes (5-10 mL) of Binding Buffer.[12] This step is critical to ensure the pH and ionic strength of the resin match the conditions of the protein lysate for optimal binding.

-

Protein Binding: Apply the cleared cell lysate to the column. For maximum binding efficiency, allow the lysate to flow slowly, or alternatively, perform a batch incubation by mixing the lysate and resin for 30-60 minutes at 4°C before packing the column.[13] Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to ensure the target protein has bound to the resin.

-

Washing: Wash the column with 10 column volumes (10 mL) of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm (A280) of the wash fractions until it returns to baseline. This indicates that all unbound protein has been washed away.

-

Elution: Elute the His-tagged protein by applying 5 column volumes (5 mL) of Elution Buffer. Collect fractions (e.g., 0.5-1 mL each). The majority of the purified protein will typically elute within the first 2-3 column volumes.

-

Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the protein and identify the fractions with the highest concentration. Pool the purest fractions for downstream applications.

Advanced Applications in Research and Drug Development

Beyond protein purification, functionalized NTA derivatives are enabling cutting-edge applications in diagnostics, drug delivery, and fundamental research.

Surface Immobilization for Biosensors

NTA derivatives are instrumental in the development of biosensors, particularly those based on Surface Plasmon Resonance (SPR).[14][15] By functionalizing a sensor chip surface with Ni-NTA, His-tagged proteins can be immobilized in a highly controlled and oriented manner.[16] This orientation is crucial as it ensures that the protein's active or binding sites are accessible for interaction studies, leading to more accurate and reproducible kinetic data (e.g., kₐ, kₔ, Kₐ).[14] This methodology is widely used to study protein-protein, protein-small molecule, and protein-nucleic acid interactions.[14][17]

Targeted Drug Delivery and Imaging

The chelating properties of NTA can be harnessed for therapeutic and diagnostic purposes. NTA-conjugated molecules can be used to chelate radioactive metal isotopes for targeted radiotherapy or imaging (e.g., PET, SPECT). Furthermore, NTA-lipid conjugates can be incorporated into liposomes, creating nanocarriers that can be decorated with His-tagged targeting ligands (e.g., antibodies, peptides) to direct the liposome to specific cells or tissues.[8][9]

DNA Nanotechnology and Protein Assembly

In the field of DNA nanotechnology, oligonucleotides functionalized with NTA are used to precisely position His-tagged proteins onto self-assembled DNA scaffolds.[17] This allows for the creation of custom protein arrays and multi-enzyme complexes with controlled stoichiometry and spatial organization, opening up possibilities for creating novel biocatalysts and biomaterials.

Conclusion and Future Perspectives

This compound and its derivatives represent a powerful and adaptable platform in the life sciences. The elegant simplicity of its metal-ion chelation, combined with the chemical tractability that allows for the introduction of diverse functional groups, has secured its place as an indispensable tool. From the routine purification of recombinant proteins to the construction of sophisticated biosensors and targeted therapeutics, the applications of NTA continue to expand. Future innovations will likely focus on the development of novel NTA derivatives with enhanced binding affinities and specificities, as well as their integration into more complex, multi-functional systems for in vivo diagnostics and next-generation drug delivery platforms. The foundational chemistry of NTA ensures it will remain a key enabler of scientific discovery and therapeutic innovation for years to come.

References

- 1. This compound | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. sinobiological.com [sinobiological.com]

- 5. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

- 6. data.conferenceworld.in [data.conferenceworld.in]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Facile synthesis of multivalent this compound (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Capsid Constructors [capsidconstructors.github.io]

- 11. Functional N-substituted N-Thiocarboxyanhydrides as Modular Tools for Constructing H2S Donor Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. Biosensors Based on the Binding Events of this compound-Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosensors Based on the Binding Events of this compound–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Controlled immobilization of His-tagged proteins for protein-ligand interaction experiments using Ni²⁺-NTA layer on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitrilotriacetate (NTA) Oligo Conjugates [biosyn.com]

Spectroscopic Analysis of NTA-Metal Ion Complexes: An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the spectroscopic analysis of nitrilotriacetic acid (NTA)-metal ion complexes. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of NTA-metal ion coordination chemistry and explores a suite of spectroscopic techniques essential for their characterization. We will move beyond procedural lists to explain the causal relationships behind experimental choices, ensuring a robust and insightful understanding of these powerful analytical methods.

The Foundation: Understanding NTA-Metal Ion Coordination Chemistry

This compound (NTA) is a tetradentate chelating agent, meaning it can form four bonds with a central metal ion.[1][2] This property is fundamental to its utility in various biochemical and analytical applications. The NTA molecule possesses a central nitrogen atom and three carboxylate groups, which act as Lewis bases, donating electron pairs to a suitable metal ion (a Lewis acid).

The choice of the metal ion is critical and dictates the subsequent application. Divalent cations like Nickel (Ni²⁺), Copper (Cu²⁺), Zinc (Zn²⁺), and Cobalt (Co²⁺) are most commonly used for the purification and analysis of histidine-tagged (His-tagged) proteins.[3][4] Trivalent cations such as Iron (Fe³⁺), Gallium (Ga³⁺), and Aluminum (Al³⁺) are often preferred for binding phosphoproteins or phosphopeptides.[3] The stability of the NTA-metal complex is a key consideration; for instance, NTA forms a more stable complex with Ni²⁺ compared to iminodiacetic acid (IDA), another common chelating agent, due to its tetradentate nature, which reduces metal ion leaching.[4][5][6]

The coordination of a metal ion by NTA leaves two coordination sites on the metal available to interact with other molecules, most notably the imidazole rings of histidine residues in a polyhistidine tag.[3] This specific and reversible interaction is the cornerstone of immobilized metal affinity chromatography (IMAC) and various biosensor applications.

Caption: Chelation of a metal ion by NTA, leaving sites for interaction with a histidine residue.

A Spectroscopic Toolkit for NTA-Metal Ion Complex Analysis

A variety of spectroscopic techniques can be employed to study NTA-metal ion complexes and their interactions with biomolecules. The choice of technique depends on the specific information required, such as binding kinetics, thermodynamics, structural changes, or quantification.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique for monitoring the formation of NTA-metal ion complexes and their subsequent interactions. The formation of the complex often results in a shift in the maximum absorbance wavelength (λmax) or a change in the molar absorptivity.[2][7] This technique is particularly useful for determining the stoichiometry of the complex and for colorimetric assays.

Core Principle: The absorption of UV or visible light by the complex excites electrons to higher energy orbitals. The specific wavelengths absorbed are characteristic of the electronic structure of the complex.

Experimental Protocol: UV-Vis Titration to Determine Binding Stoichiometry

-

Preparation of Stock Solutions: Prepare concentrated stock solutions of the metal ion (e.g., 10 mM NiSO₄) and NTA (e.g., 10 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Constant NTA Concentration: In a series of cuvettes, maintain a constant concentration of NTA (e.g., 50 µM).

-

Titration with Metal Ion: Add increasing molar equivalents of the metal ion stock solution to each cuvette (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0 equivalents).

-

Spectra Acquisition: Record the UV-Vis spectrum (e.g., 200-800 nm) for each sample after a brief incubation period to allow for complex formation.[2]

-

Data Analysis: Plot the change in absorbance at a specific wavelength (where the change is most significant) against the molar ratio of metal to NTA. The inflection point of the resulting curve indicates the binding stoichiometry.

Trustworthiness: This protocol is self-validating as the clear inflection point in the titration curve provides a direct and unambiguous determination of the stoichiometry. The use of a constant NTA concentration with varying metal ion concentrations systematically probes the binding event.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers high sensitivity for studying the binding of NTA-metal ion complexes to fluorescently labeled biomolecules or when using fluorescent NTA derivatives.[8][9][10] The binding event can lead to changes in fluorescence intensity, emission wavelength, or fluorescence polarization.

Core Principle: A fluorophore absorbs light at a specific excitation wavelength and emits light at a longer wavelength. The fluorescence properties are sensitive to the local environment of the fluorophore. Binding events can alter this environment, leading to a measurable change in fluorescence.

Application Insight: A common application involves the use of fluorescently labeled His-tagged proteins. The binding to a Ni-NTA functionalized surface or nanoparticle can quench or enhance the fluorescence, providing a means to quantify the interaction. Alternatively, fluorescent probes incorporating NTA can be used to detect and track metal-binding proteins within cells.[9][10][11]

Caption: Fluorescence quenching upon binding of a labeled protein to a Ni-NTA complex.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.[12][13] NTA-functionalized sensor chips are widely used to immobilize His-tagged proteins for kinetic and affinity studies of their interactions with other molecules.[14][15]

Core Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When a His-tagged protein binds to the Ni-NTA functionalized surface, the local refractive index changes, resulting in a measurable shift in the SPR angle.

Experimental Workflow: Kinetic Analysis using SPR

-

Sensor Chip Preparation: An NTA-functionalized sensor chip is charged with Ni²⁺ ions by injecting a solution of NiCl₂.[16]

-

Ligand Immobilization: A solution containing the His-tagged protein (the ligand) is injected over the sensor surface, allowing it to be captured by the Ni-NTA.

-

Analyte Injection: A series of concentrations of the interacting partner (the analyte) are injected over the surface. The association and dissociation phases are monitored in real-time.

-

Surface Regeneration: The surface is regenerated by injecting a solution of EDTA or imidazole to strip the Ni²⁺ ions and/or the His-tagged protein, preparing the chip for the next experiment.[1][16]

Expertise & Experience: The stability of the immobilized His-tagged protein is crucial for reliable kinetic data. For proteins with weaker affinity His-tags (e.g., hexa-histidine), covalent attachment following Ni-NTA capture might be necessary for long-term studies.[12][15][17] Tris-NTA surfaces can offer stronger retention of His-tagged proteins compared to mono-NTA surfaces.[13][14]

Caption: A typical experimental workflow for kinetic analysis using SPR with an NTA sensor chip.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[18][19][20]

Core Principle: Two cells, a reference cell and a sample cell, are maintained at the same temperature. A solution of one binding partner is titrated into the sample cell containing the other binding partner. The heat change upon binding is measured by the power required to maintain a zero temperature difference between the two cells.[18]

Data Presentation: Thermodynamic Parameters of NTA-Metal Ion Binding

| Metal Ion | Binding Affinity (Kₐ, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) |

| Ni²⁺ | ~10¹⁰ | Favorable (Exothermic) | Favorable |

| Cu²⁺ | ~10¹² | Favorable (Exothermic) | Favorable |

| Zn²⁺ | ~10⁹ | Favorable (Exothermic) | Favorable |

| Co²⁺ | ~10⁸ | Favorable (Exothermic) | Favorable |

Note: The values presented are illustrative and can vary depending on experimental conditions such as buffer, pH, and temperature. It is crucial to perform ITC experiments under carefully controlled conditions.[21][22]

Experimental Protocol: ITC Measurement of Metal Ion Binding to NTA

-

Sample Preparation: Prepare solutions of the metal ion and NTA in the same, extensively dialyzed buffer to minimize heats of dilution.[19] Degas all solutions prior to use.[19]

-

Instrument Setup: Fill the ITC sample cell with the NTA solution (e.g., 10-100 µM) and the titration syringe with the metal ion solution (typically 10-fold higher concentration).[20]

-

Titration: Perform a series of small, precisely controlled injections of the metal ion solution into the NTA solution while monitoring the heat changes.

-

Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of metal to NTA. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.[20]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the formation of NTA-metal ion complexes and for studying their interactions with proteins.[23] Electrospray ionization (ESI) is a soft ionization technique that can preserve non-covalent interactions, allowing for the detection of the intact complex.[24]

Core Principle: Molecules are ionized and their mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometers can provide highly accurate mass measurements, confirming the elemental composition of the complex.[24]